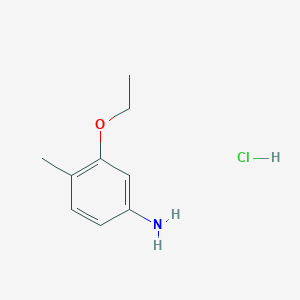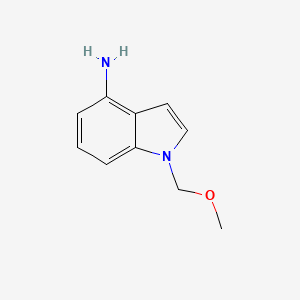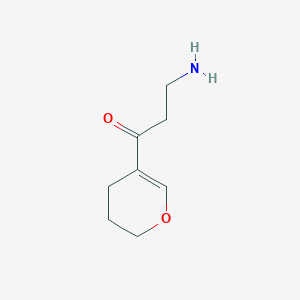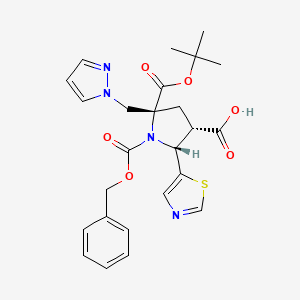![molecular formula C10H21BrSi B13169180 {[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13169180.png)
{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane is an organosilicon compound with the molecular formula C10H21BrSi. This compound is characterized by the presence of a bromomethyl group attached to a cyclopentyl ring, which is further connected to a trimethylsilane group. It is primarily used in organic synthesis and research due to its unique reactivity and structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane typically involves the reaction of cyclopentylmethyl bromide with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Cyclopentylmethyl bromide+Trimethylsilyl chlorideNaH[1-(Bromomethyl)cyclopentyl]methyltrimethylsilane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents like tetrahydrofuran (THF), and bases such as sodium hydride.
Reduction: Reducing agents like lithium aluminum hydride, solvents like ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of {[1-(Substituted)methyl]cyclopentyl}methyltrimethylsilane.
Reduction: Formation of {[1-(Methyl)cyclopentyl]methyl}trimethylsilane.
Oxidation: Formation of {[1-(Hydroxymethyl)cyclopentyl]methyl}trimethylsilane or corresponding ketones.
科学的研究の応用
{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane is utilized in various scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Employed in the synthesis of novel materials with unique properties.
Biological Studies: Used in the modification of biomolecules for research purposes.
作用機序
The mechanism of action of {[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for substitution reactions, while the trimethylsilane group provides stability and lipophilicity to the molecule. The compound can interact with various molecular targets, depending on the nature of the substituents introduced during chemical reactions.
類似化合物との比較
Similar Compounds
- {[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane
- {[1-(Iodomethyl)cyclopentyl]methyl}trimethylsilane
- {[1-(Hydroxymethyl)cyclopentyl]methyl}trimethylsilane
Uniqueness
{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane is unique due to the presence of the bromomethyl group, which offers a balance between reactivity and stability. Bromine is a good leaving group, making the compound suitable for various substitution reactions, while the trimethylsilane group enhances the compound’s lipophilicity and stability.
特性
分子式 |
C10H21BrSi |
|---|---|
分子量 |
249.26 g/mol |
IUPAC名 |
[1-(bromomethyl)cyclopentyl]methyl-trimethylsilane |
InChI |
InChI=1S/C10H21BrSi/c1-12(2,3)9-10(8-11)6-4-5-7-10/h4-9H2,1-3H3 |
InChIキー |
IMAQJUNJBLMNGT-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC1(CCCC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Aminomethyl)cyclobutyl]but-3-yn-2-one](/img/structure/B13169102.png)

![1-[1-(Aminomethyl)cyclopropyl]-1-(2,2-dimethylcyclopropyl)ethan-1-ol](/img/structure/B13169107.png)

![6-[(But-3-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid](/img/structure/B13169118.png)



![3,3,3-trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13169139.png)





